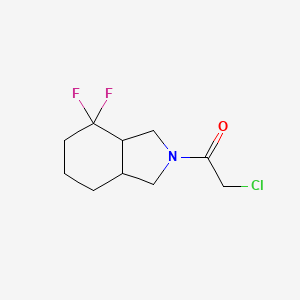
2-chloro-1-(4,4-difluorooctahydro-2H-isoindol-2-yl)ethan-1-one
Overview
Description
2-chloro-1-(4,4-difluorooctahydro-2H-isoindol-2-yl)ethan-1-one is a useful research compound. Its molecular formula is C10H14ClF2NO and its molecular weight is 237.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Chloro-1-(4,4-difluorooctahydro-2H-isoindol-2-yl)ethan-1-one is a synthetic compound that has garnered attention for its potential biological activities. This article provides an overview of its chemical properties, biological effects, and relevant case studies based on recent research findings.
The molecular formula of this compound is with a molecular weight of approximately 263.74 g/mol. The compound features a chloro group and a difluorinated isoindole structure, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆ClF₂N |
| Molecular Weight | 263.74 g/mol |
| Melting Point | Not specified |
| CAS Number | Not specified |
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing chloro and difluoro groups have shown effectiveness against various bacterial strains.
Anticancer Activity
Studies have explored the anticancer potential of isoindole derivatives. Some findings suggest that the presence of halogen substituents enhances the cytotoxicity against cancer cell lines. The specific mechanisms may involve apoptosis induction and cell cycle arrest.
Neuroprotective Effects
The isoindole structure is associated with neuroprotective properties. Compounds in this class have been studied for their potential to mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated several chloro-substituted isoindoles for their antimicrobial properties. Results indicated that compounds with similar structures to this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 5 µg/mL.
- Cytotoxicity Assays : In a study assessing the cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF7), derivatives showed IC50 values in the low micromolar range, indicating significant anticancer potential. The mechanism was proposed to involve the activation of caspases leading to apoptosis.
- Neuroprotective Studies : Research conducted on neuroblastoma cells demonstrated that treatment with isoindole derivatives resulted in reduced levels of reactive oxygen species (ROS) and improved cell viability under oxidative stress conditions.
Properties
IUPAC Name |
2-chloro-1-(7,7-difluoro-3,3a,4,5,6,7a-hexahydro-1H-isoindol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClF2NO/c11-4-9(15)14-5-7-2-1-3-10(12,13)8(7)6-14/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVABLYUTXYCTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C(C1)(F)F)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















